1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Overview
Description
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is a compound of interest in the field of organic chemistry, particularly for its structural and pharmaceutical significance. This compound is related to a class of chemicals known for their varied applications in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile typically involves multi-step chemical reactions. For example, Saeed et al. (2010) and Saeed et al. (2011) describe the synthesis of similar compounds using techniques such as the reaction of isothiocyanate with fluoroanilines and the preparation of 1,3-dihydroisobenzofuran derivatives through reactions involving aromatic aldehydes and malononitrile (Saeed et al., 2010), (Saeed et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is often characterized using techniques like X-ray crystallography, as demonstrated in studies by Özbey et al. (2004) and Yin et al. (2017) (Özbey et al., 2004), (Yin et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile or similar compounds include various transformations under different conditions. Studies like those by Bhandari and Gaonkar (2014) investigate the synthesis of related compounds and their reactivity under specific conditions (Bhandari & Gaonkar, 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, can be determined through experimental methods. However, specific data on the physical properties of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile itself are not detailed in the accessed papers.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group analysis, and stability, are explored in studies like that of Khajehzadeh and Moghadam (2017), who conducted a detailed analysis of related compounds using Density Functional Theory (DFT) (Khajehzadeh & Moghadam, 2017).
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Synthetic Approaches for Derivative Compounds : Ali et al. (2016) explored aldol condensation to produce derivatives of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, leading to new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, which are important in medicinal chemistry (Ali et al., 2016).
Development of Novel Schiff Bases : Puthran et al. (2019) synthesized novel Schiff bases using derivatives of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, which are significant in the development of new pharmaceutical compounds (Puthran et al., 2019).
Molecular Structure and Spectroscopic Studies
Molecular Structure Analysis : Khajehzadeh and Moghadam (2017) utilized Density Functional Theory to analyze the structural and molecular properties of antidepressants containing 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, contributing to understanding the therapeutic properties of these drugs (Khajehzadeh & Moghadam, 2017).
Photophysical Studies : Mandali et al. (2017) conducted synthesis and photophysical studies on 1-arylidene-1,3-dihydroisobenzofuran derivatives, utilizing 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile as a scaffold, indicating its potential in the development of biologically relevant fluorophores (Mandali et al., 2017).
Potential Pharmaceutical Applications
Antimicrobial Activity : Bhandari and Gaonkar (2014) explored the synthesis of triazole-thione derivatives of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, showing promise as antibacterial and antifungal agents (Bhandari & Gaonkar, 2014).
Synthesis of Potential Chemosensors : Hranjec et al. (2012) described the synthesis of benzimidazole and benzimidazoquinoline derivatives, using 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile as a precursor, for potential use as chemosensors for different cations (Hranjec et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRMKYHFFMNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431862 | |
Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | |
CAS RN |
64169-67-1 | |
Record name | 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64169-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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